molecular formula C10H10N2O2 B2390718 1-methyl-1H-benzo[d]imidazol-5-yl acetate CAS No. 1396637-26-5

1-methyl-1H-benzo[d]imidazol-5-yl acetate

Cat. No.: B2390718
CAS No.: 1396637-26-5
M. Wt: 190.202
InChI Key: MVTXXLUWNWVRCL-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-5-yl acetate is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives with various functional groups .

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-5-yl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other functional materials

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: The parent compound of 1-methyl-1H-benzo[d]imidazol-5-yl acetate, known for its broad range of biological activities.

    2-methyl-1H-benzo[d]imidazole: A similar compound with a methyl group at a different position, exhibiting distinct chemical and biological properties.

    5-nitro-1H-benzo[d]imidazole: A derivative with a nitro group, known for its antimicrobial properties

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the acetate group can enhance its solubility and modify its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(13)14-8-3-4-10-9(5-8)11-6-12(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTXXLUWNWVRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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